molecular formula C11H10IN5O B235116 N-(2-allyl-2H-tetraazol-5-yl)-2-iodobenzamide

N-(2-allyl-2H-tetraazol-5-yl)-2-iodobenzamide

カタログ番号 B235116
分子量: 355.13 g/mol
InChIキー: DJYHHALAYUNATO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-allyl-2H-tetraazol-5-yl)-2-iodobenzamide, commonly known as AIT-082, is a small molecule that has been extensively studied for its potential therapeutic applications in the field of neurodegenerative diseases. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

作用機序

The exact mechanism of action of AIT-082 is not fully understood, but it is believed to act through several different pathways. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. It also appears to have antioxidant properties, which may help to protect neurons from damage.
Biochemical and Physiological Effects
Studies have shown that AIT-082 can improve cognitive function in animal models of Alzheimer's disease and stroke. It has also been shown to have neuroprotective effects in models of Parkinson's disease. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of AIT-082 is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on AIT-082. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other neurological disorders, such as multiple sclerosis or traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and cognitive-enhancing effects.

合成法

The synthesis of AIT-082 involves a multi-step process that begins with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with 2-allyl-2H-tetrazole to form AIT-082.

科学的研究の応用

AIT-082 has been investigated for its potential therapeutic applications in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects and to enhance cognitive function in animal models.

特性

製品名

N-(2-allyl-2H-tetraazol-5-yl)-2-iodobenzamide

分子式

C11H10IN5O

分子量

355.13 g/mol

IUPAC名

2-iodo-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H10IN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,13,15,18)

InChIキー

DJYHHALAYUNATO-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2I

正規SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。